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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B168584

An In-depth Technical Guide on the Core Characteristics of Meta-Nitro Substitution in
Cinnamate Esters

For Researchers, Scientists, and Drug Development
Professionals

This document provides a comprehensive analysis of cinnamate esters featuring a nitro group
at the meta-position of the phenyl ring. It details their synthesis, spectroscopic characteristics,
chemical reactivity, and biological significance, offering valuable insights for professionals in
chemical research and pharmaceutical development. The presence of the electron-withdrawing
nitro group significantly influences the molecule's properties, making these compounds
interesting candidates for various applications.

Synthesis of Meta-Nitro Cinnamate Esters

The primary route for synthesizing meta-nitro cinnamate esters involves a two-step process:
the creation of m-nitrocinnamic acid, followed by its esterification.

Step 1: Synthesis of m-Nitrocinnamic Acid

The Perkin reaction is a common method for this initial step. It involves the condensation of m-
nitrobenzaldehyde with acetic anhydride in the presence of a weak base, typically sodium
acetate.[1] The reaction is generally heated for several hours to ensure completion.
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Step 2: Fischer Esterification

The resulting m-nitrocinnamic acid is then esterified, most commonly through Fischer
esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol
(e.g., ethanol or methanol) in the presence of a strong acid catalyst like sulfuric acid.[2]
Functional groups such as the nitro group are generally compatible with these reaction
conditions.[3]
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Caption: Synthesis workflow for meta-nitro cinnamate esters.

Experimental Protocols

Synthesis of m-Nitrocinnamic Acid (via Perkin Reaction)[1]
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e Combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium
acetate, and 70 g (0.68 mole) of acetic anhydride in a 200-cc round-bottomed flask fitted with
a reflux condenser.

o Mix the contents thoroughly and heat the mixture in an oil bath at 180°C for approximately 13
hours.

 After cooling slightly, pour the reaction product into 200-300 cc of water and filter the solid by
suction.

e Wash the solid several times with water.

» Dissolve the crude product in a solution of 20 cc of aqueous ammonia (sp. gr. 0.9) in about
200 cc of water.

 Filter the ammonium salt solution and pour it into a solution of 15 cc of sulfuric acid (sp. gr.
1.84) in about 200 cc of water to precipitate the m-nitrocinnamic acid.

 For purification, redissolve the acid in aqueous ammonia and reprecipitate with dilute sulfuric
acid.

e Wash the final product with water, dry, and recrystallize from boiling 95% alcohol.
Synthesis of Ethyl m-Nitrocinnamate (via Fischer Esterification)[2]

o Dissolve the synthesized m-nitrocinnamic acid in an excess of ethanol.

e Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL per 2 mL of alcohol).

 Stir the mixture at room temperature for an extended period (e.g., 3 days) or reflux for
several hours to expedite the reaction.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Once complete, dilute the reaction mixture with water and neutralize the acid catalyst with a
saturated sodium bicarbonate solution until the pH is approximately 8.

o Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
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e Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and evaporate
the solvent under reduced pressure to yield the crude ester.

 Purify the product via recrystallization or column chromatography.

Spectroscopic and Physical Properties

The meta-nitro substitution imparts distinct spectroscopic signatures. The molecular formula for
ethyl m-nitrocinnamate is C11H11NOas, with a molecular weight of approximately 221.21 g/mol .
[4][5] For methyl m-nitrocinnamate, the formula is C10HoNOa4 with a molecular weight of about
207.18 g/mol .[6]

Property Ethyl m-Nitrocinnamate Methyl m-Nitrocinnamate
Molecular Formula C11H11NOa[4] C10H9NO4[6]

Molecular Weight 221.21 g/mol [4] 207.18 g/mol [6]

CAS Number 5396-71-4[4][5] 1664-59-1[6]

Appearance Crystalline solid Solid

Melting Point 74-76 °C[4] Not specified

Peaks around 2900 (oil

contamination noted), and Characteristic IR absorption
IR Spectroscopy (cm~1) o

other characteristic peaks for bands.[6]

C=0, C=C, and NO2 groups.[4]

Chemical Reactivity

The potent electron-withdrawing nature of the nitro group at the meta position governs the
reactivity of these esters. It influences both the aromatic ring and the a,3-unsaturated system.

» Effect on the Phenyl Ring: The nitro group is a strong deactivating group for electrophilic
aromatic substitution. It directs incoming electrophiles to the meta position relative to itself
(positions 2, 4, and 6), but the overall reaction rate is significantly reduced compared to
unsubstituted cinnamate.
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o Effect on the a,-Unsaturated System: The nitro group withdraws electron density from the
entire conjugated system. This effect, transmitted through the phenyl ring, increases the
electrophilicity of the [3-carbon of the double bond, making it more susceptible to nucleophilic
attack (Michael addition). While ortho- and para-nitro groups can delocalize a negative
charge at the B-position through resonance, the meta-nitro group's influence is primarily
inductive. This can lead to altered regioselectivity in addition reactions compared to other
isomers.[7]

Caption: Influence of the meta-nitro group on reactivity.

Studies on the nitration of cinnamate esters show that the reaction primarily involves the attack
of the nitronium ion at the 3-carbon of the side chain, followed by addition to form nitroalcohols.
[8] This highlights the reactivity of the double bond, which is enhanced by the electron-
withdrawing substituent.

Biological Activity

Nitro-containing compounds are well-established as a class of molecules with diverse biological
activities, often stemming from the redox properties of the nitro group.[9][10] Cinnamic acid
derivatives themselves are known to possess antimicrobial, anticancer, and anti-inflammatory
properties.[11] The addition of a nitro group can modulate these activities.

Antibacterial and Nitrification Inhibition Activity

Research indicates that the introduction of a nitro group to cinnamate esters can enhance their
biological efficacy. For instance, nitrocinnamate compounds have demonstrated antibacterial
activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria.
[12] Furthermore, certain substituted methyl cinnamates, including a nitro-substituted variant,
have been studied as potential nitrification inhibitors, which are crucial in agriculture for
improving nitrogen fertilizer efficiency.[13]
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.. . Quantitative Data
Compound/Activity Organism/System . Reference
(Metric)

Tonari et al. (as cited

Antibacterial B. subtilis MIC: 89.1 pg/mL )
in[12])

Tonari et al. (as cited

Antibacterial E. coli MIC: 79.4 pg/mL )
in[12])

[13] Note: Data for
ECso > 1000 puM (for

L o para-isomer, indicates
Nitrification Inhibition N. europaea methyl 4-

o meta may have
nitrocinnamate) . L
different activity.

It is important to note that the position of the nitro group significantly impacts biological activity.
While the table includes data for a para-nitro isomer, it illustrates the potential for this class of
compounds. The meta-substituted derivatives warrant specific investigation to fully characterize
their therapeutic or agricultural potential.
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Workflow for Biological Activity Screening
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Caption: A generalized workflow for evaluating biological activity.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b168584?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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